molecular formula C14H21NO B7485429 3-methyl-N-(2,4,6-trimethylphenyl)butanamide

3-methyl-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B7485429
M. Wt: 219.32 g/mol
InChI Key: FCDNGMKWGPTGIR-UHFFFAOYSA-N
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Description

3-methyl-N-(2,4,6-trimethylphenyl)butanamide is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone substituted with a 3-methyl group and an N-(2,4,6-trimethylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,4,6-trimethylphenyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-methylbutanoyl chloride+2,4,6-trimethylanilineThis compound\text{3-methylbutanoyl chloride} + \text{2,4,6-trimethylaniline} \rightarrow \text{this compound} 3-methylbutanoyl chloride+2,4,6-trimethylaniline→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylaniline
  • 3-methyl-N-(2,4,6-trimethylphenyl)butanamide
  • N-(2,4,6-trimethylphenyl)formamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both aliphatic and aromatic components. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research fields.

Properties

IUPAC Name

3-methyl-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-9(2)6-13(16)15-14-11(4)7-10(3)8-12(14)5/h7-9H,6H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNGMKWGPTGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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